2-(4-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a unique structure combining pyrrolo, triazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a substituted aniline, followed by diazotization and subsequent coupling with other intermediates to form the desired heterocyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(4-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The compound’s structure allows it to fit into active sites of enzymes or receptors, forming stable complexes that inhibit their function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the arrangement of nitrogen atoms and substituents.
1,2,4-Triazoles: These compounds have a similar triazole ring but differ in their overall structure and substituents.
Uniqueness
2-(4-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H18ClN5 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-11,12-dimethyl-10-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18ClN5/c1-13-6-4-5-7-18(13)28-15(3)14(2)19-21(28)24-12-27-22(19)25-20(26-27)16-8-10-17(23)11-9-16/h4-12H,1-3H3 |
InChI Key |
NVQTYTWPBYPWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=C(C=C5)Cl)C)C |
Origin of Product |
United States |
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